molecular formula C13H11N3O3S B15105609 methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate

methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B15105609
M. Wt: 289.31 g/mol
InChI Key: CJNAIZXYVPBNJI-BQYQJAHWSA-N
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Description

Methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

The synthesis of methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of 2-[(2E)-3-phenylprop-2-enoyl]hydrazinecarbothioamide with methyl 2-bromo-2-(methylthio)acetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity . In cancer cells, the compound induces apoptosis by activating caspases and inhibiting cell proliferation pathways .

Comparison with Similar Compounds

Methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C13H11N3O3S

Molecular Weight

289.31 g/mol

IUPAC Name

methyl 5-[[(E)-3-phenylprop-2-enoyl]amino]thiadiazole-4-carboxylate

InChI

InChI=1S/C13H11N3O3S/c1-19-13(18)11-12(20-16-15-11)14-10(17)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,14,17)/b8-7+

InChI Key

CJNAIZXYVPBNJI-BQYQJAHWSA-N

Isomeric SMILES

COC(=O)C1=C(SN=N1)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

COC(=O)C1=C(SN=N1)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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